3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
- δ 1.45 (s, 9H, Boc methyl groups)
- δ 3.20–4.10 (m, 5H, piperidine CH₂ and CH)
- δ 4.55 (s, 2H, OCH₂)
- δ 7.50–8.20 (m, 4H, quinoxaline aromatic protons)
¹³C NMR (101 MHz, CDCl₃) :
- δ 28.4 (Boc CH₃)
- δ 80.1 (Boc quaternary C)
- δ 154.2 (carbamate C=O)
- δ 142.7–128.3 (quinoxaline aromatic carbons)
Table 2 : Key NMR assignments
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.45 | Singlet | Boc (CH₃)₃C |
| 3.78 | Triplet | Piperidine C1-H |
| 4.55 | Singlet | OCH₂ linker |
| 8.12 | Doublet | Quinoxaline C4-H |
Infrared (IR) Spectroscopy Fingerprinting
Characteristic absorption bands include:
- 2975 cm⁻¹ (C–H stretch, tert-butyl)
- 1698 cm⁻¹ (C=O, carbamate)
- 1590 cm⁻¹ (C=N, quinoxaline)
- 1250 cm⁻¹ (C–O–C ether)
Table 3 : IR spectral features
| Band (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 1698 | Strong | Carbamate carbonyl |
| 1590 | Medium | Quinoxaline C=N |
| 1250 | Strong | Asymmetric C–O–C stretch |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI+) shows:
- m/z 378.1 [M+H]⁺ (100% relative abundance)
- m/z 322.0 [M+H–C₄H₈]⁺ (loss of tert-butyl group, 65%)
- m/z 245.1 [C₁₂H₁₀ClN₂O]⁺ (quinoxaline-oxymethyl fragment, 40%)
Fragmentation pathway :
- Cleavage of the labile Boc group (−56 Da)
- Sequential loss of CO₂ (−44 Da) from the carbamate
- Scission of the ether linkage to yield chloroquinoxaline ions
Table 4 : Major MS fragments
| m/z | Formula | Structure |
|---|---|---|
| 378.1 | C₁₉H₂₄ClN₃O₃⁺ | Molecular ion |
| 322.0 | C₁₅H₁₆ClN₃O₃⁺ | [M+H–C₄H₈]⁺ |
| 245.1 | C₁₂H₁₀ClN₂O⁺ | Quinoxaline-oxymethyl subunit |
Properties
IUPAC Name |
tert-butyl 3-[(3-chloroquinoxalin-2-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-19(2,3)26-18(24)23-10-6-7-13(11-23)12-25-17-16(20)21-14-8-4-5-9-15(14)22-17/h4-5,8-9,13H,6-7,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDLTVXAQFLVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671391 | |
| Record name | tert-Butyl 3-{[(3-chloroquinoxalin-2-yl)oxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-43-3 | |
| Record name | tert-Butyl 3-{[(3-chloroquinoxalin-2-yl)oxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, with the chemical formula C19H24ClN3O3 and CAS number 939986-43-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies.
The compound is characterized by its molecular weight of approximately 377.87 g/mol and contains a chloroquinoxaline moiety, which is known for various biological activities. The presence of the tert-butyl ester group enhances its stability and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C19H24ClN3O3 |
| Molecular Weight | 377.87 g/mol |
| CAS Number | 939986-43-3 |
| Structure | Structure |
Antiviral Activity
Research indicates that compounds similar to 3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine have shown activity against influenza virus neuraminidase. In studies, these compounds exhibited significant inhibition of viral replication in cell cultures, suggesting potential as antiviral agents .
Cytotoxicity
The cytotoxic effects of the compound were assessed using the MTT assay, which measures cell viability based on mitochondrial activity. Preliminary results indicated that while the compound showed some cytotoxic effects at high concentrations, it was relatively safe at lower doses .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in viral pathways. For instance, structural studies have demonstrated that similar compounds can induce conformational changes in viral proteins, thereby inhibiting their function .
Case Studies
- Influenza Virus Inhibition : A study conducted on various amino acid derivatives revealed that certain structural modifications led to enhanced inhibition of influenza neuraminidase. This suggests that the chloroquinoxaline structure may play a crucial role in binding affinity and inhibitory potency .
- Cytotoxicity Assessment : In vitro studies demonstrated that the compound exhibited varying levels of cytotoxicity depending on the concentration and cell line used. The 50% effective concentration (EC50) was determined through regression analysis, providing insights into its therapeutic window .
Safety Profile
The safety data sheet indicates that the compound may cause skin and eye irritation upon contact and should be handled with care in a controlled laboratory environment .
Scientific Research Applications
The compound 3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS No: 939986-43-3) is a synthetic organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings, case studies, and authoritative insights.
Structure
The structure of the compound features a piperidine ring linked to a quinoxaline moiety, which is known for its biological activity. The tert-butyl ester group enhances the lipophilicity of the molecule, potentially improving its bioavailability.
Antidepressant and Mood Stabilizer
Recent studies have indicated that derivatives of piperidine compounds can function as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a critical target in the treatment of mood disorders, including bipolar disorder. For instance, compounds similar to this compound have shown promising results in preclinical models for their ability to attenuate manic-like behaviors in rodents when administered at specific doses (10–25 mg/kg) .
Anticancer Research
Quinoxaline derivatives have been explored for their anticancer properties. The compound's ability to modulate cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology. The quinoxaline structure is known to interact with various biological targets, potentially leading to apoptosis in cancer cells .
Neuroprotective Effects
The neuroprotective potential of quinoxaline derivatives has been highlighted in research focusing on neurodegenerative diseases. The compound may offer protective effects against neuronal damage by modulating neuroinflammatory responses and oxidative stress pathways .
The compound has been subjected to various biological activity assays, including tests for kinase inhibition and receptor binding affinity. These studies provide insights into its mechanism of action and therapeutic potential .
Table: Summary of Case Studies Involving Quinoxaline Derivatives
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers
4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Heterocyclic Ring Variations
3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- CAS No.: 939986-55-7
- Molecular Formula : C₁₅H₂₂ClN₃O₃
- Molecular Weight : 327.81 g/mol .
- Key Difference: Replacement of the quinoxaline ring with a pyridazine (a six-membered ring with two adjacent nitrogen atoms).
- The electron-deficient nature of pyridazine may modify reactivity in cross-coupling reactions .
Linker Modifications
4-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Substituent Variations
tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate
- CAS No.: Not explicitly provided (see ).
- Molecular Formula : Likely C₁₉H₂₅N₃O₃ (assuming absence of chlorine).
- Key Difference: Absence of the 3-chloro substituent on the quinoxaline ring.
- Implications : The chloro group’s electron-withdrawing effect is lost, which may reduce electrophilicity and impact reactivity in Suzuki-Miyaura couplings or other cross-coupling reactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | 939986-43-3 | C₁₉H₂₄ClN₃O₃ | 377.87 | 3-Chloro-quinoxaline, oxymethyl linker |
| 4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | 1261229-80-4 | C₁₉H₂₄ClN₃O₃ | 377.87 | Piperidine substituent at 4-position |
| 3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | 939986-55-7 | C₁₅H₂₂ClN₃O₃ | 327.81 | Pyridazine ring |
| 4-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | 939986-55-7 | C₁₉H₂₅ClN₄O₂ | 376.88 | Aminomethyl linker |
Preparation Methods
Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Key Intermediate)
This intermediate is essential as the piperidine scaffold bearing the hydroxymethyl group for subsequent ether formation.
This step demonstrates the generation of a reactive intermediate suitable for further functionalization.
Ether Formation via Mitsunobu Reaction
A common method to form the ether linkage between the piperidine hydroxymethyl group and the quinoxaline moiety involves the Mitsunobu reaction using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF).
These methods illustrate the nucleophilic substitution or Mitsunobu-type ether bond formation critical for attaching the quinoxaline moiety.
Specific Preparation of this compound
According to Vulcanchem data, the synthesis involves multi-step reactions starting from the appropriate quinoxaline derivative and Boc-protected piperidine intermediates, followed by coupling to form the ether bond at the 2-position of the quinoxaline ring substituted with chlorine at the 3-position.
- The reaction sequence typically includes:
- Synthesis or procurement of 3-chloro-2-hydroxyquinoxaline or a suitable activated derivative.
- Preparation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
- Coupling via nucleophilic substitution or Mitsunobu reaction to yield the target compound.
- Purification by chromatographic techniques.
- Structural confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Analytical Characterization
- NMR Spectroscopy: Confirms the chemical environment of protons and carbons in the quinoxaline and piperidine rings, verifying the ether linkage and Boc protection.
- Mass Spectrometry: Confirms molecular weight and purity, with expected molecular ion peaks consistent with C18H22ClN3O3 (MW 363.8 g/mol).
- Chromatography: Silica gel column chromatography is standard for purification, often employing mixtures of ethyl acetate and hexane or petroleum ether as eluents.
Summary Table of Key Reaction Parameters
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | N-Boc-4-piperidinemethanol + sodium hydride + 2-bromo-4-chloro-5-nitropyridine | DMF, RT, overnight | 62% | Intermediate hydroxymethyl piperidine derivative |
| 2 | 4-amino-5-chloro-2-methoxybenzaldehyde + triphosgene; then + tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + triethylamine | Toluene 120°C (2h), THF 70°C (2h) | 74% | Mitsunobu-type coupling |
| 3 | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + potassium tert-butoxide + tert-butyl 5-chloro-2,4-difluorobenzoate | DMSO, 20°C, 1h, inert atmosphere | 60% | Nucleophilic substitution |
| 4 | 3-chloro-2-hydroxyquinoxaline + tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Multi-step coupling reactions | Variable | Final target compound formation |
Research Findings and Practical Considerations
- The Boc protecting group on piperidine is critical to prevent side reactions during ether formation.
- The choice of base (e.g., potassium tert-butoxide or sodium hydride) and solvent (DMF, DMSO, or THF) influences reaction efficiency and yield.
- Mitsunobu reaction conditions provide a mild and effective route for ether bond formation, especially when sensitive functional groups are present.
- Purification by silica gel chromatography is necessary to isolate high-purity product suitable for further research applications.
- Spectroscopic characterization is indispensable to confirm the correct substitution pattern and purity of the final compound.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing 3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester?
The synthesis of tert-butyl piperidine carboxylate derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Quinoxaline coupling : React 3-chloro-2-hydroxyquinoxaline with a piperidine-tert-butyl ester intermediate under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to form the ether linkage .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) protection for the piperidine amine, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane .
- Optimization : Microwave-assisted synthesis (e.g., 130°C for 30 minutes) improves yield and reduces side reactions in analogous piperidine derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Spectroscopy : Confirm structure via H/C NMR (e.g., tert-butyl singlet at ~1.4 ppm in H NMR) and high-resolution mass spectrometry (HRMS) .
- Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition points .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard mitigation : Classified as acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, nitrile gloves, and lab coats .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Seek medical advice if irritation persists .
- Storage : Keep in a cool, dry place (2–8°C) under inert gas (N) to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How does the steric and electronic environment of the quinoxaline ring influence reactivity in cross-coupling reactions?
- Steric effects : The 3-chloro substituent on quinoxaline directs electrophilic substitution to the 2-position, while the tert-butyl group on piperidine hinders nucleophilic attack at the carbamate oxygen .
- Electronic effects : The electron-withdrawing chloro group enhances the electrophilicity of the quinoxaline ring, facilitating SNAr reactions with amines or thiols .
- Contradictions : Some studies report unexpected regioselectivity in analogous compounds due to solvent polarity (e.g., DMF vs. THF); verify via computational modeling (DFT) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Metabolic stability : The tert-butyl ester may undergo rapid hydrolysis in vivo, unlike in vitro assays. Use LC-MS to identify metabolites and modify the ester group (e.g., replace with a benzyl or methyl group) .
- Dosage calibration : Adjust for bioavailability differences by measuring plasma protein binding (e.g., equilibrium dialysis) .
- Control experiments : Include a Boc-deprotected analog to isolate the contribution of the piperidine moiety to activity .
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, solvent, catalyst loading). For example, optimize microwave power and reaction time for scaling .
- Workup strategies : Employ continuous-flow chemistry to isolate intermediates (e.g., liquid-liquid extraction modules) and reduce side-product formation .
- Quality control : Track impurities (e.g., dechlorinated byproducts) via GC-MS and implement recrystallization in hexane/ethyl acetate .
Methodological Challenges
Q. What analytical techniques are most effective for studying degradation pathways under physiological conditions?
Q. How can computational tools predict interactions between this compound and biological targets (e.g., enzymes)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
